molecular formula C14H11N3OS B5730275 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime

1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime

Cat. No. B5730275
M. Wt: 269.32 g/mol
InChI Key: CXCUCUMTJPZPEM-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime, also known as PTIO, is a chemical compound that is widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes excess NO from the system and prevents it from causing oxidative damage. The reaction between 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime and NO is highly specific and does not react with other reactive oxygen species.
Biochemical and Physiological Effects
1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in a variety of animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive rats. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has been shown to protect against ischemia-reperfusion injury in the heart and brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in lab experiments is its specificity for NO. This allows researchers to selectively scavenge excess NO without affecting other reactive oxygen species. Additionally, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is relatively stable and can be stored for long periods of time. However, one limitation of using 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is that it can be toxic at high concentrations. Researchers must carefully titrate the concentration of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime to avoid toxicity.

Future Directions

There are several future directions for research on 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. One area of interest is the development of new NO scavengers that are more effective and less toxic than 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime. Additionally, researchers are exploring the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime in the treatment of various diseases, including hypertension, diabetes, and neurodegenerative diseases. Finally, researchers are investigating the use of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime as a tool for studying the role of NO in various physiological processes.
Conclusion
In conclusion, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is a widely used NO scavenger that has a variety of biochemical and physiological effects. Its specificity for NO makes it a valuable tool for studying the role of NO in various physiological processes. While there are some limitations to its use, 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has proven to be a valuable tool for researchers in the field of oxidative stress and inflammation.

Synthesis Methods

The synthesis of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime involves the reaction of 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is typically carried out in ethanol or methanol at room temperature for several hours. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is widely used in scientific research as a NO scavenger. NO is a signaling molecule that plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune function. However, excessive production of NO can lead to oxidative stress and tissue damage. 1-phenyl-3-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is used to scavenge excess NO and prevent oxidative damage.

properties

IUPAC Name

(NE)-N-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-15-9-11-10-17(12-5-2-1-3-6-12)16-14(11)13-7-4-8-19-13/h1-10,18H/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCUCUMTJPZPEM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{[1-Phenyl-3-(thiophen-2-YL)-1H-pyrazol-4-YL]methylidene}hydroxylamine

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